

# Andrastin D chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Andrastin D*

Cat. No.: *B15578158*

[Get Quote](#)

## An In-depth Technical Guide to Andrastin D

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental protocols for **Andrastin D**, a meroterpenoid natural product.

## Core Chemical Identity and Properties

**Andrastin D** is a meroterpenoid characterized by a complex tetracyclic steroid skeleton.<sup>[1][2]</sup> It is a derivative of andrastin C, where the acetoxy group at the 3-beta position has been oxidized to a 3-oxo group.<sup>[1]</sup> First identified as a metabolite from the fungus *Penicillium roqueforti*, it belongs to a class of compounds derived biosynthetically from 3,5-dimethylorsellinic acid (DMOA) and farnesyl diphosphate (FPP).<sup>[1][3]</sup>

## Chemical Structure

The chemical structure of **Andrastin D** is presented below:

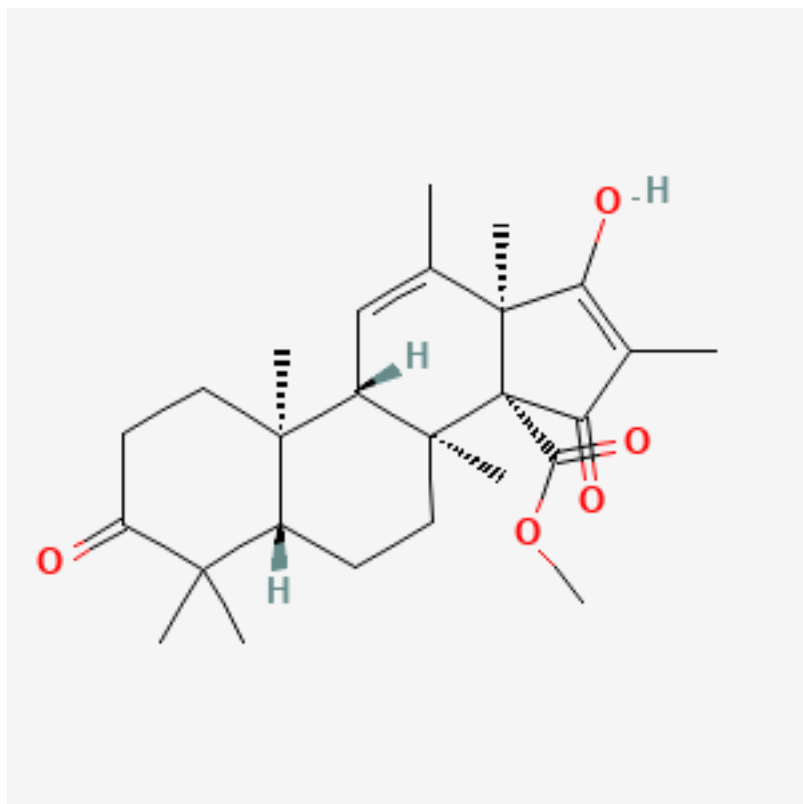


Image Source: PubChem CID 10477690

## Physicochemical Properties

The key quantitative properties of **Andrastin D** are summarized in the table below for easy reference.

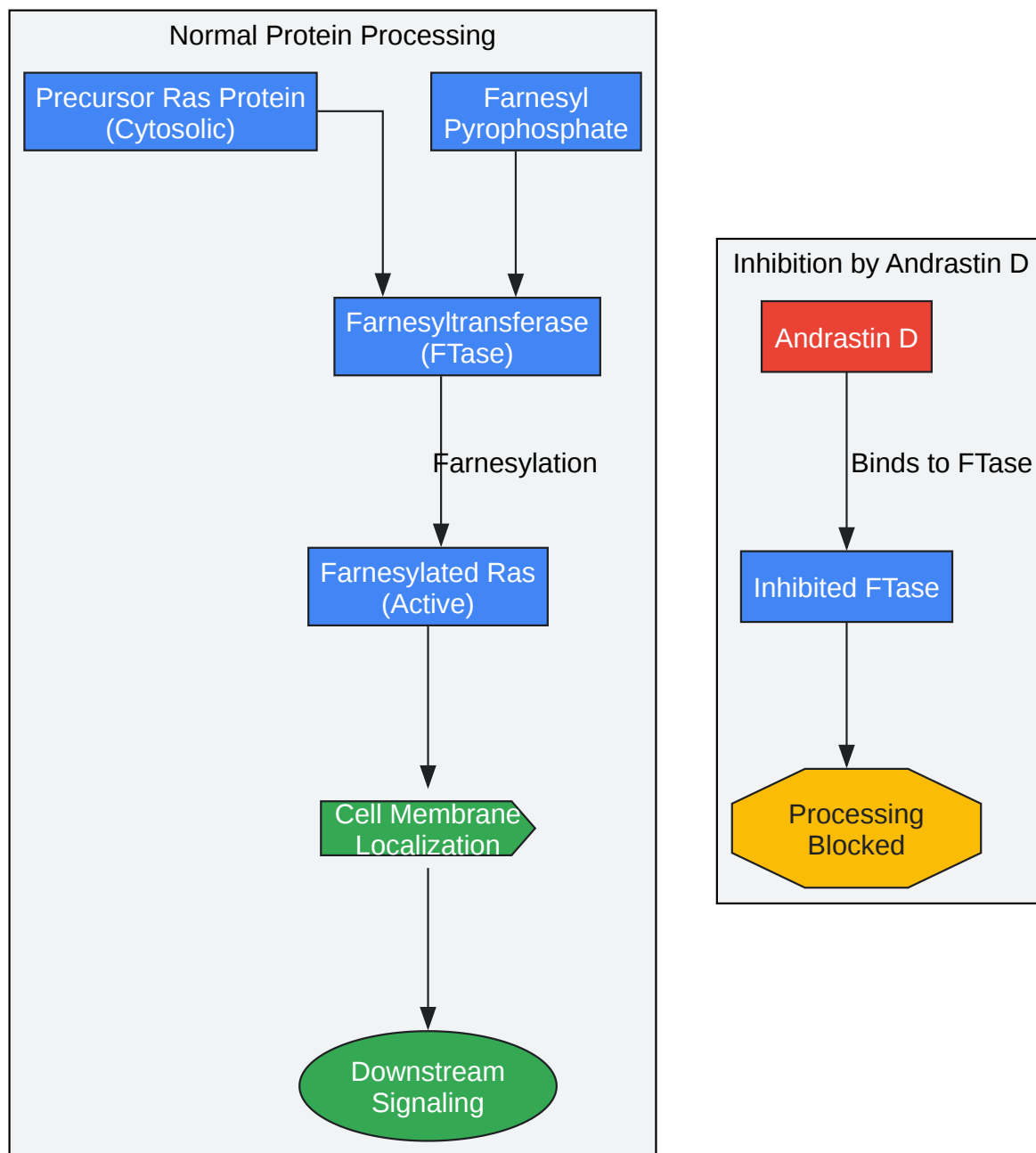
Property	Value	Source
Molecular Formula	C <sub>26</sub> H <sub>36</sub> O <sub>5</sub>	PubChem[1]
Molecular Weight	428.6 g/mol	PubChem[1]
IUPAC Name	methyl (5S,8S,9S,10R,13R,14R)-17-hydroxy-4,4,8,10,12,13,16-heptamethyl-3,15-dioxo-1,2,5,6,7,9-hexahydrocyclopenta[a]phenanthrene-14-carboxylate	PubChem[1]
CAS Number	184432-08-4	PubChem[1]
SMILES String	<chem>CC1=C[C@H]2[C@@]3(CCC(=O)C([C@H]3CC[C@@]2([C@]4([C@@]1(C(=C(C4=O)C)O)C)C(=O)OC)C)(C)C</chem>	PubChem[1]
Exact Mass	428.25627424 Da	PubChem[1]

## Biological Activity and Mechanism of Action

**Andrastin D** is primarily recognized for its role as an inhibitor of protein farnesyltransferase (EC 2.5.1.58).[1][3] This enzyme is crucial for the post-translational modification of a variety of cellular proteins, most notably those in the Ras superfamily of small GTPases.

### Mechanism: Inhibition of Farnesyltransferase

Farnesyltransferase (FTase) catalyzes the attachment of a 15-carbon farnesyl pyrophosphate group to a cysteine residue located in a C-terminal "CaaX box" motif of target proteins. This farnesylation is a critical step for membrane localization and subsequent activation of these proteins. By inhibiting FTase, **Andrastin D** prevents proteins like Ras from anchoring to the plasma membrane, thereby blocking their downstream signaling functions.[3] This mechanism is a key area of interest for anti-cancer drug development, as Ras mutations are implicated in a significant percentage of human cancers.



[Click to download full resolution via product page](#)

Mechanism of Farnesyltransferase Inhibition by **Andrastin D**.

## Cytotoxicity

While specific cytotoxicity data for **Andrastin D** is less common in literature than for its analogue Andrastin A, related andrastin-type meroterpenoids have demonstrated moderate cytotoxic effects against various human cancer cell lines. For instance, Penimeroterpenoid A, a structurally similar compound, showed activity against A549 (lung), HCT116 (colon), and SW480 (colon) cell lines.[\[2\]](#)[\[4\]](#)

Cell Line	Compound	IC <sub>50</sub> (μM)
A549 (Human Lung Carcinoma)	Penimeroterpenoid A	82.61 ± 3.71
HCT116 (Human Colon Cancer)	Penimeroterpenoid A	78.63 ± 2.85
SW480 (Human Colon Cancer)	Penimeroterpenoid A	95.54 ± 1.46
Data for the related compound Penimeroterpenoid A from Ren et al., 2021. <a href="#">[2]</a>		

## Experimental Protocols

### Isolation and Extraction from *Penicillium* sp.

The following is a representative protocol for the isolation of andrastin-type meroterpenoids from fungal cultures, adapted from methodologies described for similar compounds.[\[2\]](#)

- **Fermentation:** The fungus (*Penicillium* sp.) is cultured on a solid rice medium. Erlenmeyer flasks containing rice and distilled water are autoclaved, inoculated with a seed culture, and incubated at 25 °C for approximately 30 days.[\[2\]](#)
- **Extraction:** The fermented rice material is exhaustively extracted with ethyl acetate (EtOAc) (e.g., 3 x 4.0 L). The organic phases are combined and concentrated under reduced pressure to yield a crude extract.[\[2\]](#)
- **Chromatographic Separation:**

- Initial Fractionation: The crude extract is subjected to silica gel column chromatography (CC), eluting with a gradient of petroleum ether/acetone to generate several primary fractions.[2]
- Purification: Bioactive fractions are further purified using octadecylsilanized (ODS) column chromatography with a methanol-water gradient.[2]
- Final Polish: Final purification to yield pure **Andrastin D** is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[2]

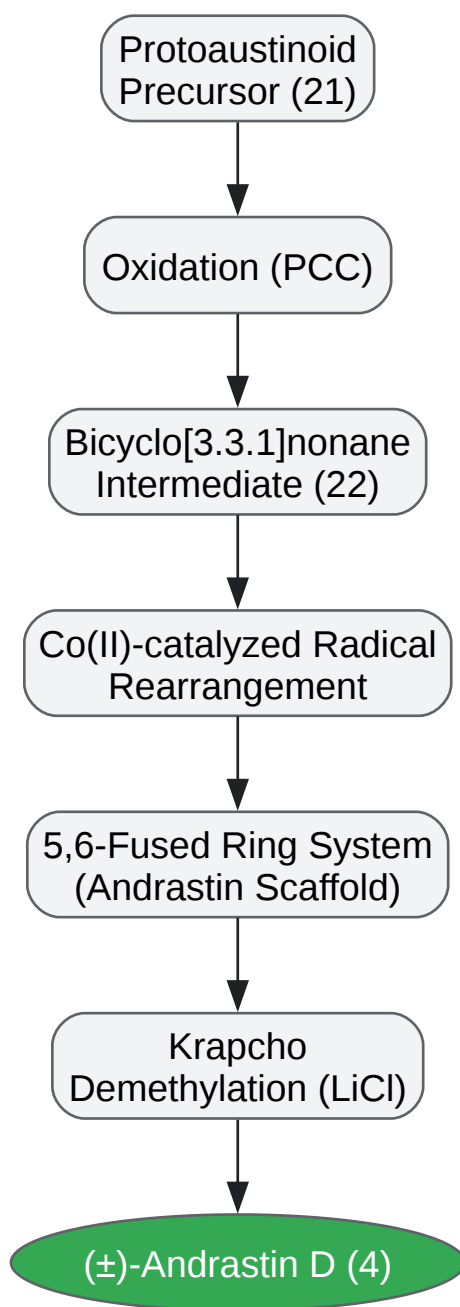
## Structure Elucidation

The planar structure and stereochemistry of **Andrastin D** and its analogues are determined through a combination of spectroscopic techniques:

- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular formula.[2]
- NMR Spectroscopy: A comprehensive analysis of 1D ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and 2D NMR (COSY, HSQC, HMBC) spectra is performed to establish the connectivity of atoms and the carbon skeleton. [5]
- Circular Dichroism: The absolute configuration is often confirmed by comparing the experimental electronic circular dichroism (ECD) spectrum with spectra calculated using quantum chemical methods.[2]

## Total Synthesis Workflow

The first total synthesis of ( $\pm$ )-**Andrastin D** was achieved via a biomimetic, radical-based rearrangement.[6][7] The key steps highlight a strategy that traverses the biosynthetic landscape.



[Click to download full resolution via product page](#)

Key steps in the first total synthesis of (±)-**Andrastin D**.

The pivotal transformation involves the rearrangement of a bicyclo[3.3.1]nonane nucleus, common to many DMOA-derived meroterpenes, into the 5,6-fused ring system characteristic of the andrastin family.[6][7] This was achieved under abiotic conditions using a cobalt(II) catalyst and phenylsilane, followed by Krapcho demethylation to furnish the final product.[6]

## Biosynthesis

**Andrastin D** is an intermediate in the larger biosynthetic pathway of more complex andrastins, such as Andrastin A.[3][8][9] The pathway begins with the cyclization of an epoxyfarnesylated precursor, catalyzed by the terpene cyclase AdrI, to yield the first tetracyclic intermediate in the family.[6][8] Subsequent enzymatic modifications, including oxidations and reductions by P450 monooxygenases and reductases, lead to the formation of **Andrastin D** and other analogues.[3][9][10]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Andrastin D | C26H36O5 | CID 10477690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus *Penicillium* sp. [mdpi.com]
- 3. Biosynthesis of fungal meroterpenoids - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00090D [pubs.rsc.org]
- 4. Biological activities of meroterpenoids isolated from different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Traversing Biosynthetic Carbocation Landscapes in the Total Synthesis of Andrastin and Terretonin Meroterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annulative Methods in the Synthesis of Complex Meroterpene Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Biosynthetic Gene Cluster for Andrastin A in *Penicillium roqueforti* - PMC [pmc.ncbi.nlm.nih.gov]



- To cite this document: BenchChem. [Andrastin D chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578158#andrastin-d-chemical-structure-and-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)